molecular formula C9H12N6O B7529372 N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine

N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B7529372
M. Wt: 220.23 g/mol
InChI Key: MAVDYZPKTXFPNA-UHFFFAOYSA-N
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Description

N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Properties

IUPAC Name

N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-2-9-11-13-14-15(9)12-8(1)10-5-7-3-4-16-6-7/h1-2,7H,3-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVDYZPKTXFPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNC2=NN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine can be compared with other tetrazolo[1,5-b]pyridazine derivatives, such as:

  • 1,2,3-triazolo[4,5-b]pyrazine
  • 1,2,3-triazolo[4,5-c]pyridazine
  • 1,2,3-triazolo[4,5-d]pyridazine

These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its oxolan-3-ylmethyl substituent, which imparts distinct chemical properties and biological activities .

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